1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one
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Overview
Description
1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by fluorination and chlorination under controlled conditions. The reaction conditions often include the use of solvents like carbon tetrachloride and reagents such as bromine and fluorine sources .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropane
- 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropanol
- 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropanoic acid
Uniqueness
1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is unique due to its specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H9BrClFO |
---|---|
Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-fluorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5H2,1H3 |
InChI Key |
UAODMCKVGPECQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)CBr)F)Cl |
Origin of Product |
United States |
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